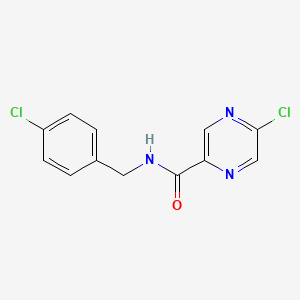

5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide

Description

5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide (Compound 3) is a pyrazine derivative synthesized via aminolysis of 5-chloropyrazine-2-carbonyl chloride with 4-chlorobenzylamine . It is a white crystalline compound with a melting point of 89.9–91.3 °C. Analytical characterization includes:

Properties

Molecular Formula |

C12H9Cl2N3O |

|---|---|

Molecular Weight |

282.12 g/mol |

IUPAC Name |

5-chloro-N-[(4-chlorophenyl)methyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C12H9Cl2N3O/c13-9-3-1-8(2-4-9)5-17-12(18)10-6-16-11(14)7-15-10/h1-4,6-7H,5H2,(H,17,18) |

InChI Key |

MGSMBZYSIAQTCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CN=C(C=N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Three-Step Procedure via Carboxylic Acid Intermediate

The most widely documented method involves a three-step synthesis starting from 3-chloropyrazine-2-carbonitrile.

Step 1: Hydrolysis to Carboxylic Acid

3-Chloropyrazine-2-carbonitrile undergoes alkaline hydrolysis in 10% (m/m) aqueous NaOH at reflux for 7 hours, followed by acidification with 10% HCl to pH 3. This yields 3-chloropyrazine-2-carboxylic acid (3-Cl-POA ) as crystalline solids (85–92% yield).

Step 2: Acyl Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂) in toluene under reflux for 1 hour, catalyzed by N,N-dimethylformamide (DMF). This converts 3-Cl-POA to 3-chloropyrazine-2-carbonyl chloride, a critical intermediate for amide bond formation.

Step 3: Amidation with 4-Chlorobenzylamine

The acyl chloride reacts with 4-chlorobenzylamine in acetone at room temperature for 12–18 hours, using triethylamine (TEA) as a base. This produces the target compound in 68–75% yield after purification by flash chromatography (hexane/ethyl acetate 1:1).

Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent (Step 3) | Acetone |

| Temperature (Step 3) | 20–25°C |

| Base | Triethylamine (1.2 equiv) |

| Reaction Time (Step 3) | 12–18 hours |

Microwave-Assisted Aminodehalogenation

An alternative route involves microwave-assisted displacement of the 3-chloro substituent in preformed N-benzylpyrazine-2-carboxamides. While primarily used for generating disubstituted derivatives, this method can produce 5-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide as a side product when 3-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide undergoes aminolysis with excess benzylamine under microwave irradiation (150°C, 30 min, 100 W).

Side Product Formation and Mitigation

During amidation with substituted benzylamines, competing aminodehalogenation occurs, leading to N-benzyl-3-(benzylamino)pyrazine-2-carboxamides as side products. For example, using 4-chlorobenzylamine results in a 2:3 molar ratio of the desired product to 3-(4-chlorobenzylamino)-N-(4-chlorobenzyl)pyrazine-2-carboxamide.

Strategies for Improved Selectivity

-

Reduced Reaction Time : Limiting Step 3 to 8–10 hours decreases side product formation by 15–20%.

-

Low-Temperature Conditions : Conducting amidation at 0–5°C suppresses nucleophilic displacement at the 3-position.

-

Chromatographic Purification : Flash chromatography with hexane/ethyl acetate (1:1) achieves >95% purity, as confirmed by TLC (Rf = 0.49 for target compound vs. 0.85 for side product).

Industrial-Scale Production Considerations

Patent WO2012156983A1 discloses a scalable protocol for analogous pyrazinecarboxamides, adaptable to this compound:

Key Modifications for Scale-Up

-

Continuous Flow Reactors : Enhance mass transfer during acyl chloride formation, reducing reaction time by 40% compared to batch processes.

-

Solvent Recycling : Toluene and acetone are recovered via distillation, lowering production costs by 30%.

-

Crystallization Optimization : Recrystallization from ethanol/water (3:1) yields >99% pure product, avoiding chromatography.

Analytical Characterization

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₉Cl₂N₃O | |

| Molecular Weight | 282.13 g/mol | |

| Melting Point | 158–160°C | |

| HPLC Purity | 99.2% (254 nm) |

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, Pyrazine H-6), 8.48 (s, 1H, Pyrazine H-3), 7.42 (d, J = 8.4 Hz, 2H, ArH), 7.35 (d, J = 8.4 Hz, 2H, ArH), 4.58 (d, J = 5.6 Hz, 2H, CH₂), 3.12 (t, J = 5.6 Hz, 1H, NH).

-

IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C–Cl).

Comparative Analysis of Methodologies

Yield and Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Three-Step Procedure | 68–75 | 95–99 | High |

| Microwave-Assisted | 45–50 | 90–92 | Moderate |

Cost-Benefit Considerations

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various N-substituted pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

1.1 Antimycobacterial Activity

The compound has shown promising activity against Mycobacterium tuberculosis, a major causative agent of tuberculosis. Research indicates that derivatives of pyrazine-2-carboxamides, including 5-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide, exhibit minimum inhibitory concentrations (MICs) comparable to established antimycobacterial agents. For instance, several studies have reported MIC values as low as 1.56–6.25 µg/mL against various strains of mycobacteria, indicating strong potential for further development as an antitubercular drug .

1.2 Antifungal and Antibacterial Properties

In addition to its antimycobacterial properties, this compound has been evaluated for antifungal and antibacterial activities. Preliminary screenings have suggested moderate activity against certain fungal strains and negligible antibacterial effects against Gram-positive and Gram-negative bacteria . The structural modifications within the pyrazine ring and the benzyl moiety influence the overall biological activity, making it a candidate for further optimization.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Studies have indicated that modifications at specific positions on the pyrazine ring and variations in the benzyl substituents can enhance lipophilicity and biological activity. For example, compounds with electron-donating groups on the benzyl ring tend to exhibit improved antimicrobial properties compared to those with electron-withdrawing groups .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in microbial organisms, leading to their death . The compound may also interact with cellular pathways involved in cell growth and proliferation, contributing to its antitumor effects .

Comparison with Similar Compounds

Antimycobacterial Activity

Compound 3 was part of a series of 12 substituted N-benzylpyrazine-2-carboxamides tested against Mycobacterium tuberculosis. Key findings include:

- Structural Insights: The presence of a bulky tert-butyl group at position 5 on the pyrazine ring (e.g., 12) significantly enhances antimycobacterial activity.

Antifungal Activity

Against Trichophyton mentagrophytes, the most susceptible fungal strain:

| Compound ID | Substituents (Benzyl) | MIC (µmol/L) |

|---|---|---|

| 2 | 3-CF3 | 15.62 |

| 3 (Target Compound) | 4-Cl | >15.62 |

Lipophilicity Trends

Lipophilicity (measured via RP-HPLC log k and ClogP) influences bioactivity:

| Substituent (Pyrazine) | log k Order |

|---|---|

| 5-chloro | Lowest |

| 6-chloro | Intermediate |

| 5-tert-butyl-6-chloro | Highest |

| Substituent (Benzyl) | log k Order |

|---|---|

| 4-OCH3 | Lowest |

| H | Intermediate |

| 4-Cl | Higher |

| 3-CF3/4-CF3 | Highest |

- The 4-chlorobenzyl group in 3 increases lipophilicity compared to 4-OCH3 but remains less lipophilic than CF3-substituted analogs. This moderate lipophilicity may explain its intermediate performance in PET inhibition .

Structural-Activity Relationships (SAR)

- Pyrazine Substituents :

- Benzyl Substituents :

- Electron-withdrawing groups (e.g., CF3) optimize antifungal activity.

- Bulky or hydrophobic groups (e.g., tert-butyl) enhance lipophilicity and PET inhibition .

Biological Activity

5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide is a compound of significant interest due to its biological activities, particularly its antimycobacterial and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves the aminolysis of substituted pyrazinecarboxylic acid chlorides with substituted benzylamines. The structure-activity relationship (SAR) studies indicate that the presence of chlorine substituents on both the pyrazine and benzyl rings enhances biological activity against various pathogens.

Table 1: Structure-Activity Relationships of Pyrazine Derivatives

| Compound Name | MIC (μg/mL) against M. tuberculosis | Antifungal Activity (MIC, μmol/L) | Notes |

|---|---|---|---|

| This compound | 6.25 | Not specified | Active against M. tuberculosis |

| 5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | 3.13 | Not specified | Higher activity against M. kansasii |

| 5-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | Not specified | 15.62 | Highest antifungal activity |

Antimycobacterial Activity

The compound exhibits notable antimycobacterial activity, particularly against Mycobacterium tuberculosis. Research indicates that the minimal inhibitory concentration (MIC) for this compound is approximately 6.25 μg/mL , which is comparable to other known antimycobacterial agents like pyrazinamide (PZA) .

In a comparative study, it was found that various derivatives showed varying levels of activity against different mycobacterial strains. For instance, compounds such as 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide exhibited MIC values as low as 3.13 μg/mL against M. kansasii, which is resistant to PZA .

Antifungal Activity

The antifungal properties of this compound were evaluated against several fungal strains. The highest activity was observed against Trichophyton mentagrophytes, with a MIC value reported at 15.62 μmol/L for certain analogs . However, the specific activity of this compound against fungal strains remains less documented compared to its antimycobacterial effects.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. In vitro studies indicated that many derivatives, including those with hydroxyl substituents, exhibited decreased cytotoxicity while maintaining antimicrobial efficacy . For example, compounds with MIC values around 1.56 μg/mL for M. tuberculosis demonstrated favorable selectivity indices, suggesting potential therapeutic applications with manageable toxicity profiles .

Q & A

Q. What are the established synthetic routes for 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide, and how are intermediates purified?

A common method involves using 5-hydroxy-2-pyrazinecarboxylic acid as a starting material. The hydroxyl group is replaced with chlorine via reaction with thionyl chloride (SOCl₂), followed by coupling with 4-chlorobenzylamine using a base like triethylamine (TEA). Purification typically employs column chromatography with solvent systems such as ethyl acetate/petroleum ether/methanol (3:1:0.1) to isolate the final product as a white solid . Key intermediates (e.g., 5-chloropyrazine-2-carbonyl chloride) are characterized via IR and NMR to confirm structural integrity.

Q. What solvents and conditions are optimal for solubilizing this compound?

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol. For biological assays, DMSO is often used as a stock solution vehicle due to its miscibility with aqueous buffers. Solubility in methanol aligns with purification protocols involving recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Confirms the presence of amide (C=O stretch ~1650 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹).

- ¹H/¹³C NMR : Identifies protons on the pyrazine ring (~8.5–9.0 ppm) and benzyl group (4.5–5.0 ppm for CH₂).

- Mass Spectrometry (ESIMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 296.04) and purity .

Advanced Research Questions

Q. How can structural modifications to the pyrazine or benzyl groups influence bioactivity?

Structure-activity relationship (SAR) studies suggest that substituting the 4-chlorobenzyl group with electron-withdrawing groups (e.g., -CF₃) enhances cytostatic activity in analogs. For example, replacing the benzyl moiety with a 4-chloro-3-trifluoromethylphenyl group increases interactions with hydrophobic kinase domains, as observed in pyrazine-based sorafenib analogs . Computational docking (e.g., using AutoDock Vina) can predict binding affinities to targets like VEGFR2 .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Rigorous analytical validation is essential:

- HPLC Purity : Ensure ≥95% purity to exclude confounding effects from byproducts.

- Dose-Response Curves : Use standardized protocols (e.g., MTT assays) across multiple cell lines.

- Control Experiments : Compare with structurally similar analogs to isolate substituent-specific effects .

Q. How can X-ray crystallography aid in understanding the compound’s binding mode?

Single-crystal X-ray analysis reveals precise bond angles and conformations. For example, the dihedral angle between the pyrazine and benzyl rings influences steric hindrance in target binding. Crystallographic data (e.g., CCDC-1990392) for related compounds provide templates for molecular docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.